3-Phenoxybenzyl alcohol

Plant Metabolism Pyrethroid Degradation Xenobiotic Conjugation

3-Phenoxybenzyl alcohol (CAS 13826-35-2) is a key member of the benzyl alcohol class, characterized by a phenoxy substituent at the C-3 position of the aromatic ring, giving it the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. It is primarily recognized as a critical plant and mammalian metabolite of the widely used synthetic pyrethroid insecticides permethrin and cypermethrin, formed via ester hydrolysis.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 13826-35-2
Cat. No. B108095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzyl alcohol
CAS13826-35-2
Synonyms3-Phenoxybenzenemethanol;  (3-Phenoxyphenyl)methanol;  1-Hydroxymethyl-3-phenoxybenzene;  3-(Hydroxymethyl)diphenyl Ether;  Phenoxybenzyl Alcohol;  m-Phenoxybenzyl Alcohol; 
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CO
InChIInChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2
InChIKeyKGANAERDZBAECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzyl Alcohol (CAS 13826-35-2) for Pyrethroid Synthesis and Metabolite Research


3-Phenoxybenzyl alcohol (CAS 13826-35-2) is a key member of the benzyl alcohol class, characterized by a phenoxy substituent at the C-3 position of the aromatic ring, giving it the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol [1]. It is primarily recognized as a critical plant and mammalian metabolite of the widely used synthetic pyrethroid insecticides permethrin and cypermethrin, formed via ester hydrolysis [2]. Its role as a synthetic intermediate is equally significant, as it serves as the foundational alcohol moiety for a first generation of non-cyano pyrethroids [3]. This dual identity—as both a degradation product and a synthetic building block—distinguishes it from many other in-class benzyl alcohols.

Why 3-Phenoxybenzyl Alcohol Cannot Be Substituted with Generic Benzyl Alcohols or Other Pyrethroid Metabolites


Generic substitution of 3-phenoxybenzyl alcohol with other benzyl alcohols or even its direct metabolic relatives (e.g., 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid) is scientifically invalid. Its specific molecular structure dictates a unique bifurcated pathway in biological systems: it can be directly conjugated to sugars in plants, unlike its aldehyde and acid counterparts [1], or it can be oxidized to those same compounds in mammalian systems, a reaction that does not proceed in reverse [2]. In synthetic chemistry, this same structure imparts a specific insecticidal profile to the resulting esters. For instance, replacing it with its α-cyano derivative produces pyrethroids (Type II) with markedly different toxicodynamics, including a distinct neuroexcitatory effect in mammals [3]. Therefore, selecting this compound is not a matter of simple chemical interchangeability; it is a decision that dictates both the metabolic fate in environmental or toxicological studies and the functional class of the insecticide in synthetic applications.

Quantitative Differentiation of 3-Phenoxybenzyl Alcohol Against Its Closest Comparators


Metabolic Fate in Plants: Divergent Conjugation vs. Oxidation Compared to 3-Phenoxybenzaldehyde

In plant systems, 3-phenoxybenzyl alcohol undergoes rapid conjugation to form mono- and disaccharide glycosides, a pathway not available to its oxidized comparator, 3-phenoxybenzaldehyde (PBAld) [1]. Studies in cotton leaves demonstrate that 3-phenoxybenzyl alcohol forms a glucosyl ether initially, which then interconverts with disaccharide conjugates. In contrast, PBAld and 3-phenoxybenzoic acid (PBAcid) follow an oxidative degradation pathway. This demonstrates a distinct and verifiable divergence in environmental fate at the metabolite level, with 3-phenoxybenzyl alcohol being the only compound in this sequence capable of forming reversible, soluble carbohydrate conjugates.

Plant Metabolism Pyrethroid Degradation Xenobiotic Conjugation

Toxicokinetic Gender Divergence: Significantly Higher Systemic Clearance in Females vs. Males for 3-Phenoxybenzyl Alcohol

In a direct comparative toxicokinetic study in rats following a single intravenous dose of 25 mg/kg, 3-phenoxybenzyl alcohol (3PBAlc) exhibited a significantly higher systemic clearance in females (0.403 ± 0.040 L/h/kg) compared to males (0.227 ± 0.036 L/h/kg) [1]. This gender-dependent elimination was not mirrored by its oxidized metabolite, 3-phenoxybenzaldehyde (3PBAld), which displayed a different plasma profile indicative of enterohepatic recirculation. This provides a quantifiable, gender-specific parameter that distinguishes the compound's in vivo behavior from its immediate metabolic successor.

Toxicokinetics Metabolism Gender Differences Pyrethroid

Estrogenic Activity: Equipotent with 3-Phenoxybenzaldehyde but Distinct from Inactive 3-Phenoxybenzoic Acid

In a recombinant yeast assay expressing the human estrogen receptor (hER), both 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde (PBAld) exhibited comparable, albeit weak, estrogenic activity, approximately 100,000-fold (10⁵) less potent than the native ligand, 17β-estradiol [1]. In stark contrast, 3-phenoxybenzoic acid (PBAcid) showed no detectable estrogenic activity in the same assay system. This positions 3-phenoxybenzyl alcohol within a specific functional group of pyrethroid metabolites that retain the potential for receptor interaction, a property lost upon full oxidation to the carboxylic acid.

Endocrine Disruption Estrogenicity Yeast Assay Xenoestrogen

Antimycobacterial Scaffold Potential: Quantitative IC50 in Mycolyltransferase Inhibition Assay

While not a drug itself, 3-phenoxybenzyl alcohol serves as a functional trehalose mimetic scaffold in the design of antimycobacterial agents. A derivative, ethyl 3-phenoxybenzyl butylphosphonate (compound 4a), demonstrated an IC₅₀ of 2.0 µM in an antigen 85C mycolyltransferase inhibition assay . While this is a property of a derivative, it highlights a specific biomolecular recognition for the 3-phenoxybenzyl moiety that is not inherent to simpler benzyl alcohols. The parent alcohol itself has been identified as a trehalose mimetic inhibitor [1]. This suggests a specific, quantifiable advantage for this scaffold in medicinal chemistry campaigns targeting mycobacterial cell wall biosynthesis.

Antimycobacterial Mycobacterium Trehalose Mimetic Drug Discovery

Immunodetection Selectivity: High Specificity for 3-Phenoxybenzyl Alcohol Glucuronide vs. Structurally Related Compounds

The development of sensitive immunoassays for the glucuronide conjugate of 3-phenoxybenzyl alcohol (a putative human urinary biomarker) demonstrates the feasibility of generating highly selective antibodies against this specific structure. An optimized ELISA achieved an IC₅₀ of 0.5 ng/mL with an overall cross-reactivity of less than 0.3% to structurally related compounds [1]. This high degree of specificity confirms that the 3-phenoxybenzyl alcohol moiety can be differentiated immunologically from its close chemical analogs, a property essential for developing accurate and cost-effective biomonitoring tools.

Immunoassay Biomonitoring Exposure Assessment Hapten

Validated Research and Industrial Applications for 3-Phenoxybenzyl Alcohol (13826-35-2)


Environmental Fate and Metabolism Studies of Pyrethroids

Use as an analytical reference standard for quantifying the alcohol moiety in plant and soil metabolism studies. As evidenced by its distinct conjugation pathway in plants [1] and its presence as a major degradation product in soil [2], this compound is essential for tracking the non-extractable residues of permethrin and related insecticides. It is the specific marker for the hydrolytic degradation pathway, allowing for accurate mass balance and risk assessment of these widely used pesticides.

In Vitro and In Vivo Toxicokinetic Modeling

Employ as a test article or analytical standard in toxicokinetic studies. The documented gender-dependent systemic clearance in rats (female Cl = 0.403 L/h/kg vs. male Cl = 0.227 L/h/kg) [3] provides a quantitative benchmark for PBPK model development and validation. This data is critical for refining human health risk assessments related to pyrethroid exposure.

Medicinal Chemistry: Scaffold for Antimycobacterial Agents

Utilize as a starting material for the synthesis of trehalose mimetic inhibitors. The 3-phenoxybenzyl moiety has been validated as a core substructure in compounds that inhibit antigen 85C mycolyltransferase with micromolar IC₅₀ values (e.g., 2.0 µM for a derivative) . This application leverages the compound's specific molecular geometry for biological target recognition.

Development of Human Biomonitoring Immunoassays

Serve as the primary hapten or a key standard in the development and validation of ELISAs for detecting human exposure to pyrethroids. The proven ability to generate antibodies with high selectivity (IC₅₀ of 0.5 ng/mL and <0.3% cross-reactivity) [4] for its glucuronide conjugate makes this compound indispensable for creating cost-effective, large-scale population exposure assessment tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenoxybenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.